Aloisine RP106

Vue d'ensemble

Description

L’Aloisine A, également connue sous le nom de RP107, est un puissant inhibiteur de la kinase cycline-dépendante (CDK). Il s’agit d’un composé pyrrolo-pyrazine perméable aux cellules qui exerce des effets anti-prolifératifs. L’Aloisine A est connue pour sa capacité à inhiber diverses CDK, notamment CDK1/cycline B, CDK2/cycline A, CDK2/cycline E et CDK5/p35, avec des valeurs de CI50 de 0,15 μM, 0,12 μM, 0,4 μM et 0,16 μM, respectivement .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Aloisine A implique la formation d’une structure centrale pyrrolo-pyrazine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pyrrolo-pyrazine : Cette étape implique la cyclisation de précurseurs appropriés pour former le noyau pyrrolo-pyrazine.

Fonctionnalisation : La structure centrale est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de l’Aloisine A suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions

L’Aloisine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’Aloisine A peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’Aloisine A.

Substitution : L’Aloisine A peut subir des réactions de substitution où des substituants spécifiques sont remplacés par d’autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

L’Aloisine A a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la CDK et ses effets sur la régulation du cycle cellulaire.

Biologie : Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.

Médecine : Explored as a potential therapeutic agent for diseases involving dysregulated CDK activity, such as cancer.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la CDK et de composés apparentés pour des applications pharmaceutiques

Applications De Recherche Scientifique

Aloisine RP106 is a cell-permeable pyrrolo-pyrazine compound with anti-proliferative effects . It functions as a selective, potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3 .

Targets

- CDK1/cyclin B, CDK5/p25, and GSK3 : this compound inhibits Cdk1/cyclin B, Cdk5/p25, and GSK3 with IC50 values of 0.70µM, 1.5µM, 0.92 µM, respectively . It is a selective inhibitor of these kinases .

- CDKs Regulation : Cyclin-dependent kinases (CDKs) are regulators of the cell cycle, apoptosis, neuronal functions, transcription, and exocytosis. CDK deregulation is seen in different pathological situations, suggesting CDK inhibitors may have therapeutic value . Aloisine A is highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3 alpha/beta .

Pharmacokinetics and Dynamics

- Mechanism of Action : Aloisines act by competitive inhibition of ATP binding to the catalytic subunit of the kinase. It interacts with the ATP-binding pocket through two hydrogen bonds with backbone nitrogen and oxygen atoms of Leu 83 .

- Cellular Effects : Aloisine inhibits cell proliferation by arresting cells in both G1 and G2 phases .

Applications

- Inhibitor Properties : this compound is a potent inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3 .

- Anti-proliferative Effects : It is a cell-permeable compound that exerts anti-proliferative effects .

- Potential Therapeutic Value : CDK inhibitors may have a therapeutic value, as CDK deregulations can be found in various pathological situations .

- Alzheimer's Disease : GSK-3 alpha/beta, which is inhibited by Aloisine A, has been implicated in Alzheimer's disease .

- Other potential applications : Anti-infection, Antibody-drug Conjugate/ADC Related, Apoptosis, Autophagy, Cell Cycle/DNA Damage

Data Table

| Target | IC50 Value |

|---|---|

| CDK1/cyclin B | 0.70 µM |

| CDK5/p25 | 1.5 µM |

| GSK3 | 0.92 µM |

Mécanisme D'action

L’Aloisine A exerce ses effets en inhibant les kinases cycline-dépendantes (CDK). Elle agit comme un inhibiteur puissant, sélectif, réversible et compétitif de l’ATP des CDK. En se liant au site de liaison de l’ATP des CDK, l’Aloisine A empêche la phosphorylation des protéines cibles, arrêtant ainsi le cycle cellulaire dans les phases G1 et G2. Cette inhibition entraîne la suppression de la prolifération cellulaire et l’induction de l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Roscovitine : Un autre inhibiteur de la CDK avec un mécanisme d’action similaire mais un profil de sélectivité différent.

Flavopiridol : Un inhibiteur de la CDK à large spectre avec des propriétés pharmacocinétiques distinctes.

Palbociclib : Un inhibiteur sélectif de la CDK4/6 utilisé dans le traitement du cancer du sein.

Unicité de l’Aloisine A

L’Aloisine A est unique en raison de sa forte sélectivité pour des CDK spécifiques et de sa capacité à inhiber la kinase 3 de la glycogène synthase (GSK-3) avec des valeurs de CI50 de 0,5 μM pour GSK-3α et 1,5 μM pour GSK-3β. Cette double inhibition des CDK et de la GSK-3 fait de l’Aloisine A un outil précieux pour étudier l’interaction entre ces kinases dans divers processus cellulaires .

Activité Biologique

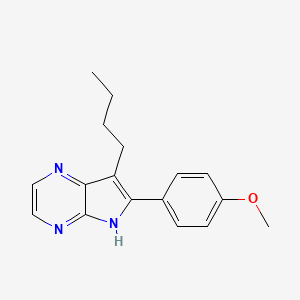

Aloisine RP106, chemically known as 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a member of the aloisine family, recognized primarily for its role as a cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.

| Property | Details |

|---|---|

| CAS Number | 496864-15-4 |

| EC Number | 637-125-0 |

| Molecular Formula | C18H22N4O |

| Molecular Weight | 306.40 g/mol |

| Solubility | DMF: 25 mg/ml; DMSO: 12 mg/ml |

This compound operates primarily by inhibiting CDKs, which are crucial regulators of the cell cycle. The compound exhibits high selectivity towards CDK1/cyclin B, CDK2/cyclin A-E, and CDK5/p25, as well as GSK-3 alpha/beta. These kinases are implicated in various cellular processes such as cell proliferation, apoptosis, and neuronal functions. The inhibition mechanism involves competitive binding to the ATP-binding site of these kinases, disrupting their activity and leading to cell cycle arrest in both G1 and G2 phases .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).

- IC50 Values : Reports indicate IC50 values in the low micromolar range for these cell lines, suggesting potent inhibitory effects on cell growth.

Case Studies

- Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in treating Alzheimer's disease due to its action on GSK-3, which is known to be involved in tau phosphorylation and neurofibrillary tangles formation .

- Cancer Treatment : In studies involving xenograft models of tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. This highlights its potential application in oncology as a therapeutic agent against proliferative disorders .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies:

Propriétés

IUPAC Name |

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMANZPBOBRWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394566 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-15-4 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.